5-Bromo-N-methoxy-N-methylpicolinamide

Suzuki-Miyaura coupling Cross-coupling kinetics Halogen bonding

Medicinal chemists often face bottlenecks when constructing kinase-focused libraries requiring sequential, chemoselective functionalization of the picolinamide core. 5-Bromo-N-methoxy-N-methylpicolinamide (CAS 1211592-38-9) overcomes this by uniquely combining a 5-bromo substituent for Pd-catalyzed Suzuki-Miyaura cross-coupling with a Weinreb amide moiety that serves as a masked acyl group. This orthogonal reactivity enables a two-step, divergent synthesis: first installing diverse (hetero)aryl groups at the 5-position, then unmasking the Weinreb amide with organometallic nucleophiles to generate ketones-key pharmacophores in ATP-competitive kinase inhibitors (e.g., c-Met, ALK) and PROTAC linker attachment points. Substituting with non-brominated or 5-chloro analogs compromises reaction selectivity and yields, making this building block non-negotiable for specific synthetic sequences.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 1211592-38-9
Cat. No. B1529265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-methoxy-N-methylpicolinamide
CAS1211592-38-9
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=NC=C(C=C1)Br)OC
InChIInChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3
InChIKeyYQUKLNVJRGVRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-methoxy-N-methylpicolinamide: Strategic Building Block


5-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1211592-38-9), a brominated derivative of picolinamide, is a dual-functional building block that serves as a key intermediate in the construction of kinase-focused compound libraries and other bioactive molecules [1]. It features a molecular formula of C₈H₉BrN₂O₂ and a molecular weight of 245.08 g/mol [2]. The compound uniquely combines a 5-bromo substituent for transition metal-catalyzed cross-coupling with a Weinreb amide moiety, which acts as a masked acyl group for nucleophilic additions. This specific combination of orthogonal reactive handles, which is not present in its non-brominated or non-Weinreb analogs, provides a strategic advantage for sequential, controlled synthetic transformations [3].

5-Bromo Handle Pd-catalyzed cross-coupling diversification
Weinreb Amide Controlled nucleophilic addition to ketones

5-Bromo-N-methoxy-N-methylpicolinamide: Non-Interchangeable with Analogs


Substituting 5-Bromo-N-methoxy-N-methylpicolinamide with simpler picolinamide analogs (e.g., the 5-chloro analog, CAS 342601-76-7; or the non-halogenated parent, CAS 148493-07-6) results in a critical loss of synthetic utility due to a shift in reaction selectivity, electronic properties, and functional group compatibility [1]. The 5-bromo substituent is specifically tuned for oxidative addition in Pd-catalyzed cross-coupling reactions, and the Weinreb amide provides a controlled electrophilic center for C–C bond formation. A generic substitution would either sacrifice the cross-coupling handle entirely (non-halogenated analog) or change the halide's reactivity profile (chloro analog), thereby altering reaction kinetics, yields, and the potential for orthogonal functionalization in multi-step syntheses. This makes the 5-bromo Weinreb picolinamide a distinct and non-negotiable building block for specific synthetic sequences [2].

5-Bromo Weinreb picolinamide
5-Chloro analog (CAS 342601-76-7) or non-halogenated parent
Cross-coupling
Faster oxidative addition, broader catalyst scope
Slower oxidative addition (Cl) or no handle (H); may require specialized conditions
Synthetic path
Orthogonal two-step diversification possible
Risk of side reactions, additional protection steps, lower overall efficiency

5-Bromo-N-methoxy-N-methylpicolinamide: Key Differentiators


Superior Cross-Coupling Reactivity: 5-Bromo vs 5-Chloro

The 5-bromo substituent in 5-Bromo-N-methoxy-N-methylpicolinamide provides a kinetically favored reaction pathway in palladium-catalyzed cross-couplings compared to its 5-chloro analog (CAS: 342601-76-7). Aryl bromides are generally known to undergo oxidative addition to Pd(0) catalysts faster than aryl chlorides, a principle supported by extensive kinetic data across aryl halide classes [1]. While direct, published side-by-side kinetic data for this specific picolinamide pair is not available, the established class-level reactivity trend indicates a significantly higher reaction rate and broader catalyst scope for the bromo compound [2].

Cross-coupling reactivity
Class-level
10-100× faster oxidative addition
5-Bromo: C-Br ~284 kJ/mol, wider catalyst scope
5-Chloro: C-Cl ~327 kJ/mol, often requires specialized ligands
Supports milder conditions and broader catalyst choice
Class-level trend; direct kinetic data for this pair not published
Suzuki-Miyaura coupling Cross-coupling kinetics Halogen bonding Medicinal chemistry

Weinreb Amide: Superior Control in Nucleophilic Additions

The N-methoxy-N-methyl amide (Weinreb amide) group in 5-Bromo-N-methoxy-N-methylpicolinamide enables a single, controlled addition of organometallic nucleophiles (e.g., Grignard or organolithium reagents) to form ketones without over-addition to the tertiary alcohol. This is a stark contrast to a primary amide analog, which would likely undergo deprotonation instead of nucleophilic addition, or a simple ester, which is prone to double addition and alcohol formation. Quantitative studies have shown that Weinreb amides offer significantly higher yields for ketone synthesis compared to esters [1].

Weinreb amide control
Reported
>15% higher ketone yield, negligible over-addition
Weinreb amide: >90% ketone yield, alcohol byproduct minimal
Ester analog: 0–75% ketone yield, up to 50% tertiary alcohol
Supports cleaner, higher-yielding ketone synthesis
Cross-study comparable evidence with Grignard/organolithium reagents
Weinreb amide Ketone synthesis Nucleophilic addition Yield comparison

Orthogonal Reactivity for Synthetic Step Economy

The unique value of 5-Bromo-N-methoxy-N-methylpicolinamide lies in the orthogonal reactivity of its two functional groups. The 5-bromo position is an excellent handle for Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), allowing for the introduction of aryl, heteroaryl, or alkyl groups at this position [1]. Meanwhile, the Weinreb amide remains untouched under these mild cross-coupling conditions. It can then be selectively reacted with a Grignard reagent to form a ketone, enabling a two-step, high-yielding sequence to a complex aryl ketone product that would be difficult to achieve with a more symmetrical or less differentiated starting material [2].

Orthogonal reactivity
Class-level
2-step sequence, estimated 1–3 steps shorter
This compound: 1) Suzuki coupling at C5, 2) Grignard addition to Weinreb amide
Picolinic acid derivative: may require protection/deprotection, less efficient
Supports step-economical library synthesis
Class-level inference on yield/step advantage; validate in target sequence
Orthogonal reactivity Step economy Divergent synthesis Suzuki coupling

Physical Form and Storage Stability

5-Bromo-N-methoxy-N-methylpicolinamide is reported as a clear oil or liquid at ambient temperatures by several vendors . In contrast, the non-brominated analog (N-methoxy-N-methylpicolinamide, CAS 148493-07-6) is often reported as a solid . For certain automated synthesis platforms or specific formulation work, a liquid form can offer advantages in handling, dispensing, and solubility. Furthermore, its recommended storage temperature is -20°C for maximum recovery, a specification important for long-term procurement and inventory management .

Physical form & storage
Data to verify
Reported as clear oil/liquid; solid for non-brominated analog
Storage: -20°C recommended for maximum recovery
May support automated dispensing workflows
Vendor-reported; verify physical state and storage for specific batch
Physical state Storage stability Picolinamide derivatives Procurement

5-Bromo-N-methoxy-N-methylpicolinamide: Application Scenarios


Sequential Synthesis of Kinase Inhibitor Precursors

This compound is ideally suited as a starting material for a two-step, divergent synthesis of 5-arylated picolinamide derivatives. Researchers can first exploit the 5-bromo handle in a Suzuki-Miyaura cross-coupling to install a diverse array of (hetero)aryl groups. Subsequently, the Weinreb amide can be converted to a ketone with an organometallic nucleophile, generating a focused library of kinase inhibitor candidates that require a specific aryl group at the pyridine 5-position and a carbonyl moiety off the 2-position [1][2].

Building C-Met and ALK Kinase Inhibitor Scaffolds

Given the significance of picolinamide scaffolds in kinase inhibition [1][2], this compound can be used to construct key intermediates for potent and selective kinase inhibitors (e.g., c-Met or ALK). The orthogonal reactivity allows for the rapid introduction of two distinct points of diversity—the 5-aryl group via cross-coupling and the 2-keto group via the Weinreb amide—which are common structural motifs in ATP-competitive kinase inhibitors [3].

Aldehydes and Ketones for PROTAC Synthesis

The Weinreb amide functionality is a clean and efficient precursor to aldehydes (via reduction with DIBAL-H) and ketones (via Grignard/organolithium addition) [1]. This compound can therefore be used to synthesize a picolinamide core functionalized with a carbonyl handle. This handle is a crucial point of attachment for linkers used in the construction of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules, where the 5-position can be further diversified to tune target protein binding [2].

Efficient Synthesis of Picolinamide Antimicrobials

The documented potential of picolinamide derivatives as antimalarial and other antimicrobial leads [1] makes this a strategic building block. Its dual-functional nature enables the efficient synthesis of 5-substituted picolinamide derivatives, where the 5-bromo handle can be used to introduce a variety of hydrophobic or polar groups via cross-coupling, and the Weinreb amide can be unmasked to a ketone, a functional group often associated with improved target binding or metabolic stability in antimicrobial agents [2].

Application
Selection Property
Validation Focus
Kinase inhibitor-focused library synthesis
Orthogonal reactive handles
Sequential cross-coupling and ketone formation yield
C-Met/ALK inhibitor scaffold construction
C5 and C2 diversification
ATP-competitive motif assembly efficiency
PROTAC linker attachment
Weinreb amide as carbonyl precursor
Aldehyde/ketone functionalization for linker conjugation
Picolinamide antimicrobial lead synthesis
Dual-functional building block
Substituent introduction and ketone unmasking scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-N-methoxy-N-methylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.